molecular formula C20H27NO3 B3104972 N-(2-(2-ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine CAS No. 1510821-28-9

N-(2-(2-ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine

Cat. No.: B3104972
CAS No.: 1510821-28-9
M. Wt: 329.4 g/mol
InChI Key: IBSHYZYWVDSBOI-UHFFFAOYSA-N
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Description

Chemical Structure: The compound N-(2-(2-ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine (IUPAC name) is a secondary amine featuring a 4-methoxyphenyl group attached to a propan-2-amine backbone, with an additional 2-ethoxyphenoxyethyl substituent on the nitrogen atom. Its hydrochloride salt form, (2RS)-N-[2-(2-ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine hydrochloride, is commercially available as a pharmaceutical intermediate .

Properties

IUPAC Name

N-[2-(2-ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-4-23-19-7-5-6-8-20(19)24-14-13-21-16(2)15-17-9-11-18(22-3)12-10-17/h5-12,16,21H,4,13-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSHYZYWVDSBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCNC(C)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine typically involves the following steps:

    Formation of the Ethoxyphenoxy Intermediate: This step involves the reaction of 2-ethoxyphenol with an appropriate alkylating agent under basic conditions to form the ethoxyphenoxy intermediate.

    Coupling with the Amine: The ethoxyphenoxy intermediate is then reacted with 1-(4-methoxyphenyl)propan-2-amine under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(2-ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound may be explored for its potential as a drug candidate. Its structure could be optimized to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings. Its unique chemical properties could be leveraged to create materials with specific characteristics, such as improved durability or resistance to environmental factors.

Mechanism of Action

The mechanism of action of N-(2-(2-ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Amphetamines

1-(4-Methoxyphenyl)propan-2-amine (4-Methoxyamphetamine, PMA)
  • Structure: Lacks the ethoxyphenoxyethyl group; simpler 4-methoxyphenylpropan-2-amine backbone.
  • Activity: Acts as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) with stimulant and hallucinogenic effects .
  • Key Difference: The ethoxyphenoxyethyl group in the target compound likely reduces CNS penetration, altering pharmacokinetics compared to PMA .
1-(4-Methoxyphenyl)-N-methyl-propan-2-amine (PMMA)
  • Structure : Methyl substitution on the amine nitrogen.
  • Activity : Neurotoxic psychoactive substance with higher affinity for serotonin transporters (SERT) than dopamine transporters (DAT) .
  • Comparison : The target compound’s bulkier N-substituent may reduce SERT/DAT affinity but enhance α-adrenergic receptor interactions .

N-Substituted Propan-2-amines with Aromatic Moieties

N-Benzyl-1-(4-methoxyphenyl)propan-2-amine Hydrochloride
  • Structure: Benzyl group replaces the ethoxyphenoxyethyl chain.
  • Application : Used as a reference standard in impurity profiling (e.g., Formoterol synthesis) .
  • Key Difference: The benzyl group increases lipophilicity, whereas the ethoxyphenoxyethyl group introduces ether linkages, enhancing solubility .
(S)-N-(1-([1,1'-Biphenyl]-4-yl)-2-phenylethyl)-2-(4-methoxyphenyl)propan-2-amine (3ea)
  • Structure : Bulky biphenyl and phenyl groups on the amine nitrogen.
  • Activity : Demonstrates stereospecific binding to G-protein-coupled receptors (GPCRs), with [α]D²⁰ = −57.45 .
  • Comparison: The target compound’s ethoxyphenoxyethyl group may offer a balance between steric bulk and metabolic stability .

Adrenergic Receptor-Targeting Compounds

Tamsulosin (5-(2-((2-Ethoxyphenoxy)ethyl)amino)propyl−2-methoxybenzenesulfonamide)
  • Structure: Shares the 2-ethoxyphenoxyethylamino motif but includes a sulfonamide group.
  • Activity : α₁-Adrenergic antagonist used for benign prostatic hyperplasia .
  • Comparison: The target compound’s lack of sulfonamide may shift selectivity toward β-adrenergic or monoamine transporters .

Structural and Pharmacological Data Table

Compound Name Molecular Formula Key Substituents Receptor Affinity Notes
Target Compound (Racemic) C₂₁H₂₉NO₃·HCl 2-Ethoxyphenoxyethyl, 4-MeO-phenyl α/β-Adrenergic (predicted) Hydrochloride salt improves solubility
PMMA C₁₀H₁₅NO N-Me, 4-MeO-phenyl SERT > DAT High neurotoxicity
Tamsulosin C₂₀H₂₈N₂O₅S Sulfonamide, 2-Ethoxyphenoxyethyl α₁-Adrenergic antagonist Clinically approved
N-Benzyl-1-(4-MeO-phenyl)propan-2-amine HCl C₁₇H₂₁NO·HCl Benzyl, 4-MeO-phenyl Impurity in Formoterol Used in analytical standards

Stereochemical Considerations

Racemic mixtures (2RS) may exhibit mixed α/β activity, as seen in other amines . Stereochemical purity is critical for avoiding off-target effects, as demonstrated by the meso diastereomer issues in clandestine PMA synthesis .

Biological Activity

N-(2-(2-ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine, also known as Tamsulosin Hydrochloride Impurity H, is a compound with notable biological activity. Its structure features a phenoxy group, which has been identified as crucial for various pharmacological effects. This article explores the biological activity of this compound, including its mechanisms, therapeutic implications, and relevant case studies.

  • Molecular Formula : C20H27ClN2O3
  • Molecular Weight : 365.89 g/mol
  • IUPAC Name : N-[2-(2-ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine; hydrochloride
  • CAS Number : 1329611-47-3

Biological Activity

The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. Key findings include:

1. Dopamine Receptor Interaction

Research has shown that compounds with similar structures can selectively activate dopamine receptors, particularly the D3 receptor. This activation leads to β-arrestin translocation and G protein activation, indicating potential neuroprotective effects against neurodegeneration .

2. Antitumor Activity

The phenoxy moiety in related compounds has been linked to significant anticancer properties. Studies indicate that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by affecting key signaling pathways such as Akt/mTOR and ERK . For instance, one study reported an IC50 value of 3.84 μM against HepG2 hepatocellular carcinoma cells, demonstrating the compound's potential as an anticancer agent .

3. Neuroprotective Effects

In models of neurodegeneration, compounds similar to this compound have shown the ability to protect dopaminergic neurons from damage, suggesting a role in treating neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Receptor Binding : The phenoxy group enhances binding affinity to specific receptors, facilitating interaction with dopamine and NMDA receptors.
  • Signal Transduction Modulation : By inhibiting pathways like Akt/mTOR and ERK, the compound can alter cell survival and proliferation dynamics.

Case Study 1: Anticancer Activity

A study evaluated the effectiveness of a phenoxy-substituted compound similar to this compound against various cancer cell lines. The results demonstrated significant cytotoxicity, with the compound inducing G1 phase arrest and apoptosis in a dose-dependent manner .

Case Study 2: Neuroprotective Effects

In a rat model of NMDA-induced neurotoxicity, administration of compounds with similar structures resulted in reduced neuronal loss in the hippocampus. This suggests that the phenoxy moiety may play a critical role in neuroprotection .

Data Table: Biological Activity Summary

Activity TypeEffectiveness (IC50)MechanismReference
Antitumor (HepG2)3.84 μMInduces apoptosis
NeuroprotectionNot specifiedReduces neurodegeneration
Dopamine Receptor AgonismNot specifiedβ-arrestin translocation

Q & A

Q. What are the recommended synthetic routes for N-(2-(2-ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine, and how can intermediates be characterized?

The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Alkylation of 4-methoxyphenylacetone with 2-(2-ethoxyphenoxy)ethyl chloride under basic conditions to form the tertiary amine backbone.
  • Step 2 : Purification via column chromatography (e.g., silica gel with ethyl acetate/cyclohexane gradients) to isolate intermediates.
  • Step 3 : Structural confirmation using NMR (e.g., ^1H, ^13C) and high-resolution mass spectrometry (HRMS) .

Q. Key Considerations :

  • Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize byproducts like N-oxide derivatives.
  • Monitor reaction progress using TLC with UV visualization for amine intermediates .

Q. How can the stereochemical configuration of this compound be resolved, and what analytical methods are critical?

  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers.
  • X-ray Crystallography : For absolute configuration determination, co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to assign stereochemistry .

Note : Diastereomeric impurities may arise during synthesis; quantify them using hyphenated techniques like LC-MS .

Q. What are the primary challenges in achieving high-purity batches, and how can they be addressed?

  • Common Impurities :
    • Byproducts : Unreacted 2-(2-ethoxyphenoxy)ethyl chloride or over-alkylated derivatives.
    • Degradants : Hydrolysis products under acidic/basic conditions (e.g., cleavage of the ethoxy group).
  • Mitigation Strategies :
    • Use scavengers (e.g., molecular sieves) to absorb residual water during synthesis.
    • Validate purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact biological activity in related compounds?

  • Case Study : Replace the ethoxy group with methoxy in analogs.
    • Activity Shift : Methoxy derivatives often show reduced metabolic stability due to higher susceptibility to demethylation.
    • Receptor Binding : Ethoxy groups enhance lipophilicity, potentially improving blood-brain barrier penetration in CNS-targeted studies .
  • Experimental Design :
    • Perform comparative molecular docking (AutoDock Vina) against serotonin/dopamine receptors.
    • Validate with in vitro assays (e.g., radioligand binding) to quantify affinity changes .

Q. How can contradictory data in crystallographic vs. spectroscopic stereochemical assignments be resolved?

  • Scenario : Discrepancies between X-ray (absolute configuration) and NMR-derived NOE (relative configuration).
  • Resolution Workflow :
    • Re-examine crystallographic data for twinning or disorder artifacts using SHELXL refinement .
    • Validate NMR assignments via ^1H-^1H COSY and NOESY to confirm spatial proximity of protons.
    • Cross-check with vibrational circular dichroism (VCD) for chiral centers .

Example : In a 2022 study, a meso diastereomer of a similar compound was misassigned via NMR but corrected via X-ray .

Q. What computational methods are effective for predicting the physicochemical properties of this compound?

  • Lipophilicity (LogP) : Use fragment-based methods (e.g., XLogP3) or quantum mechanical calculations (COSMO-RS).
  • pKa Prediction : Employ MarvinSketch or ACD/Labs pKa DB to estimate basicity of the amine group (predicted pKa ~9.5).
  • Solubility : Apply Hansen solubility parameters (HSPiP software) to identify optimal solvents (e.g., DMSO for assays) .

Q. What are the methodological best practices for detecting trace impurities in pharmaceutical formulations containing this compound?

  • LC-MS/MS : Use a QTOF instrument in full-scan mode (m/z 50–1000) with electrospray ionization (ESI+).
  • Validation Parameters :
    • LOQ : ≤0.05% for genotoxic impurities (ICH M7 guidelines).
    • Specificity : Spike known impurities (e.g., des-ethoxy analog) to confirm separation .
  • Stability Studies : Stress testing under heat/humidity (40°C/75% RH) to identify degradation pathways .

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the ethoxyphenoxy moiety?

  • SAR Strategy :
    • Synthesize analogs with substituent variations (e.g., halogenation at the phenyl ring, alkyl chain elongation).
    • Test in vitro activity (e.g., enzyme inhibition, receptor binding) and correlate with computed descriptors (e.g., Hammett σ values).
  • Data Analysis :
    • Use partial least squares (PLS) regression to model activity vs. electronic/steric parameters.
    • Identify critical interactions (e.g., hydrogen bonding with the ethoxy oxygen) via molecular dynamics simulations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-(2-ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine
Reactant of Route 2
Reactant of Route 2
N-(2-(2-ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine

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